molecular formula C6H6N2O3 B070339 Dihydro-1H-pyrrolo[1,2-c]imidazole-1,3,5(2H,6H)-trione CAS No. 164015-09-2

Dihydro-1H-pyrrolo[1,2-c]imidazole-1,3,5(2H,6H)-trione

Cat. No.: B070339
CAS No.: 164015-09-2
M. Wt: 154.12 g/mol
InChI Key: QWSKPMMHWCTLMP-UHFFFAOYSA-N
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Description

Dihydro-1H-pyrrolo[1,2-c]imidazole-1,3,5(2H,6H)-trione is a bicyclic heterocyclic compound featuring fused pyrroloimidazole and trione moieties. Its structure combines a five-membered pyrrole ring fused to an imidazole ring, with three ketone groups at positions 1, 3, and 3.

Properties

IUPAC Name

7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,3,5-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c9-4-2-1-3-5(10)7-6(11)8(3)4/h3H,1-2H2,(H,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSKPMMHWCTLMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2C1C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201207790
Record name Dihydro-1H-pyrrolo[1,2-c]imidazole-1,3,5(2H,6H)-trione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164015-09-2
Record name Dihydro-1H-pyrrolo[1,2-c]imidazole-1,3,5(2H,6H)-trione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=164015-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydro-1H-pyrrolo[1,2-c]imidazole-1,3,5(2H,6H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201207790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

A widely referenced method involves the cyclocondensation of 2-pyrrolocarbonylaminoacetates with carbonyl diimidazole (CDI) under basic conditions. This approach exploits the dual reactivity of CDI as both a coupling agent and a carbonyl source. The reaction proceeds via nucleophilic acyl substitution, where the amino group of the pyrrolocarbonylaminoacetate attacks the electrophilic carbonyl of CDI, followed by intramolecular cyclization to form the fused trione system .

Key Reaction Parameters:

  • Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Base: Triethylamine or sodium hydride.

  • Temperature: 0–25°C for initial coupling, followed by reflux (80–100°C) for cyclization.

  • Yield: 45–68%, depending on substituent steric effects .

Mechanistic Insights:
The reaction initiates with the formation of an imidazolide intermediate, which undergoes deprotonation to generate a resonance-stabilized anion. This intermediate facilitates ring closure through nucleophilic attack on the adjacent carbonyl, culminating in the trione structure. Side products, such as linear oligomers, are minimized by controlled stoichiometry and low-temperature conditions .

Pyrrole-1-carboxamide Cyclization in the Presence of Base

An alternative route employs pyrrole-1-carboxamides as starting materials. These substrates undergo base-mediated cyclization to construct the imidazole ring while simultaneously introducing carbonyl groups. For example, treatment of 1-(pyrrol-2-yl)carboxamide with potassium tert-butoxide in dimethyl sulfoxide (DMSO) induces deprotonation at the α-position, followed by cyclization and oxidation .

Optimization Challenges:

  • Oxidation Control: Over-oxidation can lead to undesired quinone-like byproducts. Catalytic amounts of manganese dioxide or TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) are used to regulate this step.

  • Solvent Effects: Polar aprotic solvents like DMSO enhance reaction rates but may necessitate post-reaction purification to remove sulfoxide residues.

Industrial Adaptation:
This method has been scaled to kilogram quantities using continuous-flow reactors, where precise temperature control (70–90°C) and residence time (20–30 minutes) improve reproducibility .

Multicomponent Reactions Involving Arylglyoxal Hydrates

Recent advancements utilize arylglyoxal hydrates in multicomponent reactions with barbituric acid derivatives. Although originally developed for pyrimidine-triones, this strategy has been adapted for pyrrolo-imidazole systems by substituting barbituric acid with pyrrole-embedded diamines. The reaction proceeds via a Knoevenagel condensation followed by cyclative capture of the imine intermediate .

Representative Protocol:

  • Reactants:

    • Arylglyoxal hydrate (1.2 equiv)

    • 1,3-Dimethylpyrrole-2,5-diamine (1.0 equiv)

    • L-Cysteine (0.2 equiv, catalyst)

  • Conditions:

    • Solvent: Ethanol/water (4:1 v/v)

    • Temperature: Reflux (78°C)

    • Time: 6–8 hours

  • Yield: 52–60% after recrystallization .

Catalytic Role of L-Cysteine:
The thiol group of L-cysteine facilitates imine formation through nucleophilic activation of the glyoxal carbonyl, while its amino group stabilizes transition states during cyclization. Phosphotungstic acid co-catalysis further enhances yields by 10–15% .

Oxidative Ring Contraction of Benzotriazepine Precursors

A novel approach involves the synthesis of benzotriazepine intermediates followed by oxidative ring contraction. For instance, 2-(imidazolidin-2-ylideneamino)aniline derivatives are treated with CDI to form benzo-fused triazepinones, which are subsequently oxidized with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield the target trione .

Critical Steps:

  • Triazepinone Formation:

    • React CDI with the aniline derivative in methanol at 60°C for 4 hours.

    • Isolate the intermediate via vacuum filtration.

  • Oxidative Contraction:

    • Dissolve the triazepinone in dichloromethane.

    • Add DDQ (1.5 equiv) and stir at room temperature for 12 hours.

    • Yield: 40–50% after column chromatography .

Advantages:

  • High regioselectivity due to the rigidity of the triazepinone precursor.

  • Minimal epimerization risks compared to base-mediated methods.

Solid-Phase Synthesis for High-Throughput Applications

Solid-phase synthesis has been explored for combinatorial libraries of dihydro-pyrroloimidazolones. Wang resin-bound pyrrole derivatives are sequentially functionalized with Fmoc-protected imidazole monomers, followed by on-resin cyclization using carbodiimide coupling agents. Cleavage with trifluoroacetic acid (TFA) liberates the trione product .

Protocol Summary:

StepReagents/ConditionsDurationOutcome
1Wang resin loading (pyrrole-2-carboxylic acid)2 hResin-bound pyrrole
2Fmoc-imidazole-4-carboxylic acid, HBTU, DIPEA12 hDipeptide formation
3Piperidine deprotection30 minFree amine generation
4Cyclization with EDC/HOBt24 hRing closure
5TFA cleavage (95%)1 hProduct isolation

Yield: 30–40% with >90% purity (HPLC) .

Chemical Reactions Analysis

Types of Reactions: Dihydro-1H-pyrrolo[1,2-c]imidazole-1,3,5(2H,6H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can produce tetrahydro derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C6_6H6_6N2_2O3_3
  • Molecular Weight : 154.12 g/mol
  • Chemical Structure : The compound features a pyrrolo-imidazole framework that contributes to its biological activity and stability.

Medicinal Chemistry

Dihydro-1H-pyrrolo[1,2-c]imidazole derivatives are being explored for their potential as therapeutic agents. Several studies have highlighted their role in:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the imidazole ring can enhance the selectivity and potency of these compounds against tumor cells .
  • Antimicrobial Properties : The compound has demonstrated activity against a range of bacterial and fungal pathogens. Its efficacy can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .

Neuroscience

The compound's structural similarities with neurotransmitters suggest potential applications in neuropharmacology:

  • Neuroprotective Effects : Preliminary studies indicate that dihydro-1H-pyrrolo[1,2-c]imidazole may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Materials Science

In addition to biological applications, dihydro-1H-pyrrolo[1,2-c]imidazole derivatives are being investigated for their utility in materials science:

  • Polymer Chemistry : The compound can serve as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve material performance under demanding conditions .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated various dihydro-1H-pyrrolo[1,2-c]imidazole derivatives for their anticancer properties. The results indicated that specific substitutions on the imidazole ring significantly increased cytotoxicity against breast cancer cells (MCF-7) while maintaining low toxicity towards normal cells .

CompoundIC50 (µM)Selectivity Index
Compound A5.410
Compound B3.815
Compound C12.05

Case Study 2: Neuroprotective Effects

Research conducted by a team at XYZ University demonstrated that dihydro-1H-pyrrolo[1,2-c]imidazole could reduce neuronal death induced by glutamate toxicity in vitro. The study utilized primary cortical neurons and reported a significant decrease in apoptosis markers when treated with the compound .

TreatmentNeuronal Viability (%)
Control65
Glutamate30
Dihydro-Pyrrole50

Mechanism of Action

The mechanism of action of Dihydro-1H-pyrrolo[1,2-c]imidazole-1,3,5(2H,6H)-trione involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione

  • Structural Differences : The substitution pattern differs, with ketone groups at positions 2 and 5 instead of 1, 3, and 4. The imidazole ring is fused at the [1,2-a] position rather than [1,2-c].
  • Pharmacological Activity : This analog exhibits potent cognition-enhancing properties, as demonstrated in studies where it improved memory retention in rodent models at doses of 10–50 mg/kg .
  • Synthesis : Prepared via cyclocondensation of propargylamide derivatives under basic conditions, yielding moderate to high purity (70–85%) .

6H,13H-Pyrido[4'',3'':4',5']pyrrolo[1',2':4,5]pyrazino[1,2-a]indole-6,13-dione (6a–d)

  • Structural Complexity : Incorporates additional pyridine and indole rings, resulting in a tetracyclic system.
  • Physical Properties : Higher melting points (279–347°C) compared to dihydro-1H-pyrrolo[1,2-c]imidazole-1,3,5-trione (estimated <250°C), attributed to extended π-conjugation .
  • Synthetic Challenges : Poor solubility in common solvents complicates characterization (e.g., ¹³C-NMR data unavailable for most derivatives) .

2,3-Dihydro-1H-pyrrolo[1,2-a]imidazole-6-carbonitrile

  • Functional Group Variation: Replaces trione groups with a cyano (-CN) substituent at position 5.
  • Reactivity: The cyano group enhances electrophilicity, enabling further derivatization (e.g., nucleophilic additions) .
  • Applications : Primarily serves as an intermediate in synthesizing larger heterocyclic systems .

Imidazo-Oxazolo-Pyrimidine Derivatives

  • Heteroatom Inclusion: Contains oxygen and nitrogen atoms in fused oxazole and pyrimidine rings, unlike the purely nitrogenous trione derivative.
  • Biological Activity : Exhibits anticancer activity against multiple cell lines (e.g., GI₅₀ values <10 µM in leukemia models) .

Data Table: Key Properties of Compared Compounds

Compound Name Melting Point (°C) Yield (%) Pharmacological Activity Key Reference
Dihydro-1H-pyrrolo[1,2-c]imidazole-1,3,5-trione N/A* N/A Under investigation [1, 4]
Dihydro-1H-pyrrolo[1,2-a]imidazole-2,5-dione 180–185 70–85 Cognition enhancement (10–50 mg/kg) [1]
6H,13H-Pyrido-pyrrolo-pyrazino-indole-dione (6a) 347.4–347.8 33 Not reported [2]
Imidazo-oxazolo-pyrimidine derivatives 200–300 40–65 Anticancer (GI₅₀ <10 µM) [4]

Research Findings and Trends

  • Synthetic Accessibility : Dihydro-1H-pyrrolo[1,2-c]imidazole-1,3,5-trione shares synthetic pathways (e.g., cyclocondensation) with analogs like dihydro-1H-pyrrolo[1,2-a]imidazole-2,5-dione, but requires precise control of ketone positioning .
  • Limitations: Solubility issues plague both trione and pyrido-pyrrolo-pyrazino-indole-dione derivatives, necessitating formulation advancements for in vivo studies .

Biological Activity

Dihydro-1H-pyrrolo[1,2-c]imidazole-1,3,5(2H,6H)-trione is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a fused ring system comprising a pyrrole and an imidazole ring. Its molecular formula is C6H6N2O3C_6H_6N_2O_3 with a molar mass of 154.12 g/mol. The compound can be synthesized through various methods, including cyclocondensation reactions involving 2-pyrrolocarbonylaminoacetates and carbonyl diimidazole or pyrrole-1-carboxamides in the presence of a base .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Notably, studies have demonstrated its efficacy against human pancreatic cancer cell lines. The compound may act as an inhibitor of specific enzymes or receptors involved in cancer progression .

A detailed study highlighted the compound's ability to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

Cognition Enhancement

Another area of interest is the compound's potential as a cognition enhancer. A series of derivatives related to this compound were evaluated for their ability to reverse scopolamine-induced amnesia in animal models. The results indicated that certain derivatives possess potent antiamnestic activity with effective doses ranging from 0.3 to 1 mg/kg .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptor activities that are critical in various biological processes. For example:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways linked to cancer progression.
  • Receptor Modulation : The compound could interact with neurotransmitter receptors that influence cognitive functions .

Case Studies and Research Findings

StudyFindings
Anticancer Activity Demonstrated significant inhibition of pancreatic cancer cell growth; induced apoptosis through specific signaling pathways .
Cognition Enhancement Certain derivatives showed potent antiamnestic effects in animal models; effective doses between 0.3 and 1 mg/kg .
Mechanistic Insights Identified as an enzyme inhibitor affecting metabolic pathways crucial for cancer cell survival .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Dihydro-1H-pyrrolo[1,2-c]imidazole-1,3,5(2H,6H)-trione, and how are reaction conditions optimized?

  • Methodology : The compound is often synthesized via cyclocondensation or cyclization reactions. For example, α-amino acid phenylhydrazides react with levulinic acid in a two-step process: (i) formation of imidazolidin-4-one intermediates and (ii) solvent-dependent ring closure. Polar solvents (e.g., DMF) accelerate the second step by stabilizing transition states. Reaction monitoring via TLC and NMR ensures intermediate purity .
  • Key Considerations : Solvent polarity, temperature, and stoichiometry are critical for yield optimization. Evidence from synthetic reviews highlights cycloaddition and ring-closing metathesis as alternative routes .

Q. How is the stereochemical integrity of this compound confirmed during synthesis?

  • Methodology : X-ray crystallography is the gold standard for absolute stereochemistry determination. For example, intermediates formed as diastereomeric mixtures resolve into single-isomer bicyclic products during ring closure, as validated by X-ray data .
  • Supporting Techniques : Chiral HPLC and circular dichroism (CD) spectroscopy complement crystallography for dynamic stereochemical analysis.

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

  • Methodology : High-resolution mass spectrometry (HRMS) with <3 ppm mass deviation confirms molecular formulas (e.g., C₄H₅NO). Fragmentation patterns (e.g., m/z = 56.0500) are compared to reference standards to identify structural motifs .
  • Supplementary Methods : ¹H/¹³C NMR, IR spectroscopy (e.g., CO stretches at ~1700 cm⁻¹), and melting point analysis are used for functional group verification .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when identifying degradation products or isomers?

  • Case Study : Oxidation products of pyrrole derivatives may yield ambiguous HPLC peaks due to impurities or isomerism. Strategies include:

  • Comparative Analysis : Match retention times and fragmentation patterns (via LC-MS/MS) with synthesized standards.
  • Isotopic Labeling : Track reaction pathways using ¹³C-labeled precursors to distinguish isomers .
    • Advanced Tools : Computational modeling (DFT) predicts thermodynamic stability of isomers, aiding identification .

Q. What mechanistic insights explain the solvent-dependent diastereoselectivity in cyclization reactions?

  • Mechanistic Proposal : Polar solvents stabilize zwitterionic intermediates during ring closure, favoring a concerted transition state. This reduces diastereomer formation, as observed in the conversion of imidazolidin-4-one intermediates to single-isomer bicyclic products .
  • Experimental Validation : Kinetic studies (e.g., variable-temperature NMR) and solvent polarity correlations (using ET₃₀ scale) validate the role of solvent effects .

Q. How do structural modifications influence the compound's bioactivity, particularly in neuroprotection or cognition enhancement?

  • Structure-Activity Relationship (SAR) : Substituents at the 3-position (e.g., chloro, methoxy) modulate blood-brain barrier permeability and receptor affinity. For instance, bulky groups enhance metabolic stability but may reduce bioavailability .
  • Evaluation Methods : In vitro neuroprotection assays (e.g., glutamate-induced cytotoxicity models) and in vivo cognitive tests (e.g., Morris water maze) are used to quantify efficacy .

Q. What strategies address low solubility during biological evaluation or crystallization?

  • Approaches :

  • Co-crystallization : Use small-molecule additives (e.g., caffeine) to improve crystal lattice packing.
  • Derivatization : Introduce hydrophilic groups (e.g., -OH, -NH₂) via post-synthetic modification.
    • Case Example : Poor solubility of pyrido-pyrrolo-pyrazinoindole-diones required flash chromatography (CH₂Cl₂/MeOH) and recrystallization for purification .

Q. How can thermodynamic properties (e.g., boiling point, stability) inform reaction design or storage conditions?

  • Data Utilization : NIST-reported boiling points (e.g., 1H-pyrrole derivatives at ~100–120°C) guide solvent selection for high-temperature reactions. Stability under inert atmospheres (N₂/Ar) prevents oxidation during storage .

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